molecular formula C7H14N2O B013488 1-(3-Aminopropyl)pyrrolidin-2-one CAS No. 7663-77-6

1-(3-Aminopropyl)pyrrolidin-2-one

Cat. No. B013488
CAS RN: 7663-77-6
M. Wt: 142.2 g/mol
InChI Key: HJORCZCMNWLHMB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

1-(3-Aminopropyl)pyrrolidin-2-one features a pyrrolidinone ring with an appended amino-propyl group. The γ-lactam form of isoputreanine, this compound exhibits interesting structural properties. Refer to the NIST Chemistry WebBook for a visual representation of its molecular structure .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 120-123°C at 1 mmHg .
  • Density : 1.014 g/mL at 25°C .
  • Refractive Index : n20/D = 1.5 (lit.) .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the “1-(3-Aminopropyl)pyrrolidin-2-one” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Bioactive Molecules

“1-(3-Aminopropyl)pyrrolidin-2-one” is characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These bioactive molecules with target selectivity have been described in the literature from 2015 to date .

Organic Synthesis

“1-(3-Aminopropyl)pyrrolidin-2-one” is used as an important raw material and intermediate in organic synthesis . It can be used to make other chemicals .

Pharmaceuticals

In the pharmaceutical industry, “1-(3-Aminopropyl)pyrrolidin-2-one” is used as a raw material and intermediate . It can be used to synthesize various pharmaceutical compounds .

Agrochemicals

“1-(3-Aminopropyl)pyrrolidin-2-one” also finds its application in the agrochemical industry . It can be used to produce various agrochemicals .

Dyestuff

In the dyestuff industry, “1-(3-Aminopropyl)pyrrolidin-2-one” is used as a raw material and intermediate . It can be used to produce various dyes .

properties

IUPAC Name

1-(3-aminopropyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-4-2-6-9-5-1-3-7(9)10/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORCZCMNWLHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227455
Record name N-(3-Aminopropyl)pyrrolidin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopropyl)pyrrolidin-2-one

CAS RN

7663-77-6
Record name 1-(3-Aminopropyl)-2-pyrrolidinone
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Record name N-(3-Aminopropyl)pyrrolidin-2-one
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Record name 7663-77-6
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Record name N-(3-Aminopropyl)pyrrolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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